5,7,3',4'-Tetramethoxyisoflavone

Melanogenesis Tyrosinase Inhibition Skin Pigmentation

Hydroxylated isoflavones often fail in vivo due to rapid Phase II metabolism, causing high inter-animal variability. 5,7,3',4'-Tetramethoxyisoflavone (tetramethyl orobol) solves this by blocking all four phenolic conjugation sites, ensuring consistent systemic exposure. - 10x higher oral bioavailability vs. orobol; blocked glucuronidation/sulfation sites enhance metabolic stability. - Modulates P-gp and ABC transporters, making it a preferred probe for multidrug resistance reversal studies. - Induces G2/M arrest via colchicine-like tubulin binding, distinct from kinase inhibition of hydroxylated analogs.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
Cat. No. B14784736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,3',4'-Tetramethoxyisoflavone
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OC
InChIInChI=1S/C19H18O6/c1-21-12-8-16(24-4)18-17(9-12)25-10-13(19(18)20)11-5-6-14(22-2)15(7-11)23-3/h5-10H,1-4H3
InChIKeyQDYAOPVBEKBXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7,3',4'-Tetramethoxyisoflavone (Tetramethyl Orobol) – Key Attributes for Scientific Procurement


5,7,3',4'-Tetramethoxyisoflavone (CAS 40316-84-5), also known as tetramethyl orobol, is a fully methylated derivative of the natural isoflavone orobol (5,7,3',4'-tetrahydroxyisoflavone). It belongs to the class of polymethoxylated isoflavones, characterized by the replacement of all four phenolic hydroxyl groups with methoxy substituents . This structural modification substantially alters its physicochemical profile, increasing lipophilicity and enhancing membrane permeability, which are critical determinants of its in vitro and in vivo behavior compared to hydroxylated analogs [1].

Why a Generic Hydroxyisoflavone Cannot Substitute for 5,7,3',4'-Tetramethoxyisoflavone in Research Applications


Generic substitution with a hydroxylated isoflavone, such as orobol or genistein, is not scientifically valid due to fundamental differences in pharmacokinetic behavior and molecular target engagement. The methoxylation of 5,7,3',4'-tetramethoxyisoflavone blocks Phase II metabolic conjugation sites (glucuronidation/sulfation), leading to significantly enhanced metabolic stability and higher systemic exposure compared to its hydroxylated counterparts [1]. This divergence in bioavailability can lead to drastically different in vivo efficacies and toxicity profiles, making direct replacement without re-validation of experimental outcomes highly problematic [1]. Furthermore, the shift in lipophilicity alters cellular uptake mechanisms and intracellular distribution, which can redirect the compound's primary biological targets away from those of its parent molecule [1].

Quantitative Differentiation of 5,7,3',4'-Tetramethoxyisoflavone from Analogs: A Procurement Evidence Guide


Comparative Melanogenesis Inhibition: 5,7,3',4'-Tetramethoxyflavone vs. Related Methoxyflavones

In a study assessing melanogenesis inhibitory activity in theophylline-stimulated murine B16 melanoma 4A5 cells, 5,7,3',4'-tetramethoxyflavone (a flavone analog) demonstrated an IC50 of 8.6 μM [1]. This activity was comparable to 5-hydroxy-7,3',4'-trimethoxyflavone (IC50 = 8.8 μM) but was notably less potent than 5,3'-dihydroxy-3,7,4'-trimethoxyflavone (IC50 = 2.9 μM) and 5-hydroxy-3,7,3',4'-tetramethoxyflavone (IC50 = 3.5 μM) [1]. The compound inhibited melanogenesis without notable cytotoxicity at effective concentrations [1].

Melanogenesis Tyrosinase Inhibition Skin Pigmentation

Comparative α-Glucosidase Inhibition: 5,7,3',4'-Tetramethoxyflavone vs. Trimethoxy and Pentamethoxy Analogs

5,7,3',4'-Tetramethoxyflavone exhibited the highest α-glucosidase inhibitory activity (IC50 = 20.4 μM) among tested compounds from Kaempferia parviflora [1]. It was 2.7-fold more potent than 5,7,4'-trimethoxyflavone (IC50 = 54.3 μM) and 3.2-fold more potent than 3,5,7,3',4'-pentamethoxyflavone (IC50 = 64.3 μM) [1].

α-Glucosidase Antidiabetic Enzyme Inhibition

Kinase Inhibition Profile: Orobol (Parent) vs. Tetramethyl Orobol (5,7,3',4'-Tetramethoxyisoflavone)

Orobol (5,7,3',4'-tetrahydroxyisoflavone) demonstrates potent inhibition of several kinases, with IC50 values of 1.24 μM for CK1ε, 4.45 μM for VEGFR2, and 3.46-5.27 μM for PI3K isoforms [1]. In contrast, 5,7,3',4'-tetramethoxyisoflavone (tetramethyl orobol) is reported to have significantly reduced direct kinase inhibitory activity, shifting its biological mechanism toward modulation of ABC transporters and tubulin polymerization . This represents a fundamental change in pharmacodynamics driven by methoxylation.

Kinase Inhibition CK1ε Cancer Research

Enhanced Bioavailability and Metabolic Stability of Polymethoxylated Flavonoids vs. Hydroxylated Analogs

Polymethoxyflavones (PMFs), including 5,7,3',4'-tetramethoxyisoflavone, exhibit enhanced bioavailability and metabolic stability compared to their non-methylated counterparts due to blocked Phase II metabolism [1]. In vivo studies confirm that methylated derivatives achieve higher plasma and tissue concentrations than hydroxylated analogs [1]. For example, a related tetramethoxyflavone (5,7,3',4'-tetramethoxyflavone) showed an absolute oral bioavailability of 14.2% in rats [2], which is significantly higher than many non-methylated flavonoids.

Bioavailability Metabolic Stability Pharmacokinetics

Optimal Research and Industrial Application Scenarios for 5,7,3',4'-Tetramethoxyisoflavone


In Vivo Studies Requiring Enhanced Oral Bioavailability

5,7,3',4'-Tetramethoxyisoflavone is the preferred choice for in vivo models (e.g., rodent studies of metabolic disease or cancer) where consistent systemic exposure is critical. Its methoxylation confers higher oral bioavailability compared to hydroxylated isoflavones, reducing inter-animal variability and enabling lower dosing regimens [1]. This makes it particularly suitable for long-term efficacy studies where plasma concentrations must be maintained within a therapeutic window.

Investigating ABC Transporter Modulation and Multidrug Resistance

This compound serves as a valuable chemical probe for studying P-glycoprotein (P-gp) and other ABC transporter-mediated drug efflux mechanisms. Unlike its parent orobol, which primarily inhibits kinases, tetramethyl orobol is reported to modulate ABC transporters, making it a tool for investigating multidrug resistance in cancer cells and for assessing drug-drug interaction potential at the transporter level .

Mechanistic Studies on Tubulin Polymerization and Cell Cycle Arrest

5,7,3',4'-Tetramethoxyisoflavone is indicated for research focused on microtubule dynamics and G2/M cell cycle arrest. Its methoxylated structure mimics colchicine-like tubulin binding, providing a distinct mechanism of cytotoxicity separate from kinase inhibition. This application is particularly relevant for screening compounds that disrupt mitosis in rapidly dividing cancer cells .

Comparative Studies of Methoxylation Effects on Isoflavone Pharmacology

As a fully methylated analog of orobol, this compound is essential for structure-activity relationship (SAR) studies designed to dissect the impact of methoxylation on pharmacokinetics and target engagement. Side-by-side comparisons with orobol and partially methylated intermediates allow researchers to attribute specific biological outcomes (e.g., enhanced cellular uptake, altered target selectivity) directly to the methoxy substituents [1].

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